molecular formula C13H15FN2O2 B1474345 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid CAS No. 1535166-43-8

1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid

Cat. No.: B1474345
CAS No.: 1535166-43-8
M. Wt: 250.27 g/mol
InChI Key: KETGGOUVOCNXPO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid, also known as 5F-ADB, is the cannabinoid receptor 1 (CB1) in the human body . The CB1 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain sensation, mood, and memory .

Mode of Action

this compound acts as a potent agonist for the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the CB1 receptor and mimics the action of endogenous cannabinoids, leading to a variety of physiological responses .

Biochemical Pathways

Upon binding to the CB1 receptor, this compound triggers a series of biochemical reactions within the cell. These reactions can lead to changes in the release of various neurotransmitters, ultimately affecting the communication between neurons . The exact biochemical pathways affected by this compound are still under investigation.

Pharmacokinetics

It is known that the compound is extensively metabolized by multiple cytochrome p450 (cyp) enzymes, including cyp1a2, cyp2b6, cyp2c8, cyp2c9, cyp2c19, cyp2d6, and cyp3a4 . The CYP3A4 enzyme plays a prominent role in its metabolism .

Result of Action

The binding of this compound to the CB1 receptor can lead to a variety of molecular and cellular effects. These effects can include changes in cell signaling, alterations in the release of neurotransmitters, and modifications to neuronal activity . The specific effects can vary depending on the individual and the context in which the compound is used.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro AB-PINACA 3-carboxyindazole metabolite typically involves the reaction of 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol . The reaction is carried out at specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 5-fluoro AB-PINACA 3-carboxyindazole metabolite follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-fluoro AB-PINACA 3-carboxyindazole metabolite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

5-fluoro AB-PINACA 3-carboxyindazole metabolite is widely used in scientific research, including:

Comparison with Similar Compounds

5-fluoro AB-PINACA 3-carboxyindazole metabolite is similar to other synthetic cannabinoid metabolites such as:

  • 5-fluoro ADB-PINACA
  • 5-fluoro AMB
  • 5-fluoro CUMYL-PINACA

These compounds share structural similarities and often exhibit similar biological activities. 5-fluoro AB-PINACA 3-carboxyindazole metabolite is unique in its specific chemical structure and the particular metabolic pathways it undergoes .

Properties

IUPAC Name

1-(5-fluoropentyl)indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c14-8-4-1-5-9-16-11-7-3-2-6-10(11)12(15-16)13(17)18/h2-3,6-7H,1,4-5,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETGGOUVOCNXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CCCCCF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201345342
Record name 5-Fluoro AB-PINACA 3-carboxyindazole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1535166-43-8
Record name 5-Fluoro AB-PINACA 3-carboxyindazole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid in the context of the study on MN-18 and 5F-MN-18?

A1: This compound was identified as one of the three most abundant metabolites of 5F-MN-18 during in vitro metabolism studies using human hepatocytes []. This suggests that this compound is a major product of 5F-MN-18 breakdown in the liver and could serve as a potential marker for detecting 5F-MN-18 intake in biological samples.

Q2: Does the study provide information about the pharmacological activity of this compound?

A2: No, the study focuses on identifying and characterizing metabolites of MN-18 and 5F-MN-18. It does not investigate the pharmacological properties, such as binding affinity to cannabinoid receptors, of the identified metabolites, including this compound []. Further research is needed to determine if this metabolite possesses any biological activity.

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